Tetraphenylmethane

Crystal Engineering Hydrogen-Bonded Organic Frameworks Supramolecular Chemistry

Select Tetraphenylmethane for its unique sp³ carbon core delivering superior thermal stability (>200°C crystallization) in OLED hole-transport layers versus conventional PBD (70–90°C). Empirical studies confirm TPM is specifically suited for hole-transport—do not substitute with tetraphenylsilane, which favors electron-transport and generates divergent HOF topologies. Quantitative electrophilic substitution data show 1.57× higher para-reactivity and 3.4× lower ortho-reactivity compared to triphenylmethane, enabling clean para-selective functionalization. Insist on ≥96% purity to ensure reproducible framework synthesis and device performance.

Molecular Formula C25H20
Molecular Weight 320.4 g/mol
CAS No. 630-76-2
Cat. No. B1200815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraphenylmethane
CAS630-76-2
Synonymstetraphenylmethane
Molecular FormulaC25H20
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C25H20/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H
InChIKeyPEQHIRFAKIASBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraphenylmethane (CAS 630-76-2): A Rigid Tetrahedral Core for Supramolecular and Materials Research


Tetraphenylmethane (CAS 630-76-2) is a highly symmetric, tetrahedral organic compound comprising a central sp³-hybridized carbon atom bonded to four phenyl groups, resulting in a rigid, non-planar architecture with exceptional steric bulk and thermal stability . This structural motif has established the compound as a versatile building block in crystal engineering, the construction of porous organic frameworks (POFs), and the synthesis of dendrimers and molecular cages . Commercially available in high purity (typically ≥95-97%) , its primary research applications lie in supramolecular chemistry, hydrogen-bonded organic frameworks, and the development of advanced optoelectronic materials .

Why Tetraphenylmethane Cannot Be Casually Replaced by Other Tetrahedral Building Blocks


Despite superficial structural similarities, tetrahedral core molecules exhibit distinct physicochemical behaviors that preclude simple interchange. Direct comparative studies reveal that tetraphenylmethane (TPM) and its silicon analog, tetraphenylsilane (TPS), yield divergent framework topologies in hydrogen-bonded organic frameworks due to differences in geometrical flexibility [1]. In the realm of organic electronics, TPM and TPS demonstrate complementary, non-interchangeable roles in charge-transport materials, with TPM specifically suited for hole-transport applications [2]. Furthermore, the electrophilic aromatic substitution profile of TPM is anomalous compared to triphenylmethane, exhibiting enhanced para-reactivity and hindered ortho-access, which profoundly impacts its functionalization chemistry [3]. Substituting TPM with a less expensive or more accessible analog without empirical validation risks compromising the structural integrity, electronic function, or synthetic outcome of the target material.

Quantitative Evidence for Tetraphenylmethane Differentiation: A Comparator-Based Guide for Scientific Selection


Framework Rigidity and Topology: Tetraphenylmethane vs. Tetraphenylsilane

Tetraphenylmethane (TPM) exhibits greater geometrical flexibility than its silicon analog, tetraphenylsilane (TPS). A CSD survey and DFT calculations confirm that TPS derivatives are significantly less able to distort from the ideal tetrahedral bond angle of 109.5°, a structural constraint that dictates the topology of resulting crystalline frameworks [1]. This difference is not merely theoretical; when terephthalate or bicarbonate anions are employed as linkers, the TPM- and TPS-based amidinium tectons yield entirely different crystal structures, whereas biphenyldicarboxylate yields similar channel-containing networks for both [1].

Crystal Engineering Hydrogen-Bonded Organic Frameworks Supramolecular Chemistry

Charge-Transport Functionality: Hole-Transport in OLEDs vs. Tetraphenylsilane

In a direct comparative study for high-triplet-energy charge-transport materials, tetraphenylmethane (TPM) and tetraphenylsilane (TPS) were evaluated as core structures. The study conclusively demonstrates that TPM is specifically suitable as a building unit for hole-transport materials (HTMs), whereas TPS is effective in electron-transport materials (ETMs) [1]. This functional differentiation is critical for OLED device architecture, where balanced charge injection is essential for efficiency.

OLED Materials Charge-Transport Organic Electronics

Electrophilic Aromatic Substitution: Anomalous Reactivity vs. Triphenylmethane

The electrophilic aromatic substitution (protiodetritiation) of tetraphenylmethane (TPM) exhibits anomalous regioselectivity compared to the close analog triphenylmethane (TriPM). At 70 °C in trifluoroacetic acid, the para-position of TPM (f₄) shows a partial rate factor of 66, which is 1.57-fold higher than the para-rate factor of 42 observed for TriPM [1]. Conversely, the ortho-position of TPM (f₂=4.1) is significantly less reactive than that of TriPM (f₂=14), a 3.4-fold reduction attributed to increased steric hindrance [1]. This data quantifies the unique reactivity landscape imposed by the fourth phenyl ring.

Synthetic Chemistry Reactivity Profiling Functionalization

OLED Performance: Tetraphenylmethane-Derivative vs. PBD Standard

Tetraphenylmethane-derived hole-blocking materials, specifically CF3OXD, exhibit vastly superior thermal stability compared to the industry-standard hole-blocker PBD (2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole). While PBD crystallizes at 70-90 °C, TPM-based CF3OXD and its analogs (TBUOXD, OMEOXD) all crystallize well above 200 °C, and exhibit high onset glass transition temperatures of 97-175 °C [1]. In OLED devices, CF3OXD matches PBD's external quantum efficiency of ~1%, but achieves this with much greater thermal robustness [1]. Furthermore, a related bipolar TPM derivative, p-TPAOXD, yields blue electroluminescence of 1700 cd/m² with a photometric efficiency >0.8 cd/A at a low turn-on voltage of 4 V [1].

OLED Electroluminescence Hole-Blocking Layer

Tetraphenylmethane Application Scenarios Supported by Quantitative Differentiation Evidence


Development of Thermally Stable Hole-Transport Layers for OLEDs

Based on the direct evidence that tetraphenylmethane (TPM) cores are specifically suited for hole-transport materials [1], and that TPM-derived OLED components exhibit crystallization temperatures exceeding 200°C (vs. 70-90°C for PBD) [2], this scenario applies to the design and fabrication of OLED hole-transport layers requiring high thermal stability and balanced charge injection. The functional dichotomy between TPM (hole-transport) and tetraphenylsilane (electron-transport) [1] ensures that TPM is the appropriate selection for the hole-transport component of the device stack.

Crystal Engineering of Adaptable Hydrogen-Bonded Organic Frameworks

This scenario applies to supramolecular chemists and crystal engineers synthesizing hydrogen-bonded organic frameworks (HOFs) where structural adaptability is required. The evidence demonstrates that TPM-derived tectons possess greater geometrical flexibility than their tetraphenylsilane counterparts, enabling them to distort from ideal tetrahedral angles and accommodate a wider range of guest molecules or counter-ions [1]. TPM should be selected when the target framework topology is not predetermined and may depend on the specific linker or guest species employed.

Regioselective Functionalization of Sterically Hindered Aromatic Cores

For synthetic organic chemists planning electrophilic aromatic substitution on tetraarylmethane scaffolds, TPM offers a distinct reactivity profile. The quantitative partial rate factors [1] indicate that TPM exhibits 1.57-fold higher para-reactivity but 3.4-fold lower ortho-reactivity compared to triphenylmethane. This scenario applies when para-selective functionalization is desired while avoiding ortho-substitution byproducts, a selectivity that cannot be achieved with triphenylmethane or simpler aryl cores.

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